molecular formula C17H15FN2O3S B14932467 6-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

6-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Cat. No.: B14932467
M. Wt: 346.4 g/mol
InChI Key: LLRZMGIWYNSYSC-UHFFFAOYSA-N
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Description

6-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound that features a cyclohexene ring, a thiazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a thiourea derivative with an α-haloketone.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction.

    Cyclohexene Ring Formation: The cyclohexene ring can be synthesized through a Diels-Alder reaction.

    Coupling Reactions: The final step involves coupling the thiazole and cyclohexene intermediates using a carbamoylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring.

    Reduction: Reduction reactions can occur at the thiazole ring or the fluorophenyl group.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and organometallic compounds are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclohexene ring can lead to the formation of cyclohexanone derivatives.

Scientific Research Applications

6-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Materials Science: The compound is studied for its potential use in the development of new polymers and materials with unique properties.

    Biological Research: It is used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 6-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 6-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
  • 6-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Uniqueness

The presence of the fluorophenyl group in 6-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid imparts unique electronic properties, making it distinct from its chlorinated or brominated analogs. This can affect its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles.

Properties

Molecular Formula

C17H15FN2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

6-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C17H15FN2O3S/c18-11-7-5-10(6-8-11)14-9-24-17(19-14)20-15(21)12-3-1-2-4-13(12)16(22)23/h1-2,5-9,12-13H,3-4H2,(H,22,23)(H,19,20,21)

InChI Key

LLRZMGIWYNSYSC-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)O

Origin of Product

United States

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